molecular formula C22H23N3O2 B5194213 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate

1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate

Katalognummer B5194213
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: NNKXMJOSHGUULK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate, also known as Pictilisib, is a selective inhibitor of phosphatidylinositol-3-kinase (PI3K) that has been extensively studied for its potential applications in cancer treatment. PI3K is a key signaling protein that plays a critical role in cell growth and survival, and its dysregulation has been implicated in the development and progression of many different types of cancer.

Wissenschaftliche Forschungsanwendungen

1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been extensively studied for its potential applications in cancer treatment, particularly in combination with other targeted therapies. It has been shown to have activity against a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. In preclinical studies, 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to enhance the efficacy of other targeted therapies, such as anti-HER2 agents and MEK inhibitors. Clinical trials have also shown promising results, with 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate demonstrating activity in patients with advanced breast cancer and other solid tumors.

Wirkmechanismus

1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate selectively inhibits the PI3K pathway by binding to the p110α subunit of the enzyme, which is frequently mutated or overexpressed in cancer cells. This results in the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which are involved in cell growth, survival, and metabolism. By blocking these pathways, 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects
1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the PI3K pathway, it has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to increased sensitivity to chemotherapy and radiation therapy. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors, thereby reducing tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate for lab experiments is its selectivity for the p110α subunit of PI3K, which makes it a useful tool for studying the role of this pathway in cancer cells. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other PI3K isoforms or downstream signaling pathways. Additionally, its relatively short half-life and low solubility can make it difficult to administer in vivo, and its toxicity profile may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate and its applications in cancer treatment. One area of interest is the development of combination therapies that target multiple signaling pathways, such as the PI3K and MAPK pathways, to overcome resistance and improve efficacy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate and other targeted therapies. Finally, there is ongoing research into the development of more potent and selective PI3K inhibitors that may have improved efficacy and safety profiles compared to current agents.

Synthesemethoden

The synthesis of 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate involves several steps, starting with the reaction of 4-chloroisoquinoline with 2-phenoxyethylamine to form 1-(2-phenoxyethyl)-4-chloroisoquinoline. This compound is then reacted with piperazine to produce 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline, which is finally treated with trifluoroacetic acid to yield the trifluoroacetate salt of 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate. The overall yield of this process is around 25%, and the purity of the final product is typically greater than 99%.

Eigenschaften

IUPAC Name

isoquinolin-1-yl-[4-(2-phenoxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(21-20-9-5-4-6-18(20)10-11-23-21)25-14-12-24(13-15-25)16-17-27-19-7-2-1-3-8-19/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKXMJOSHGUULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.